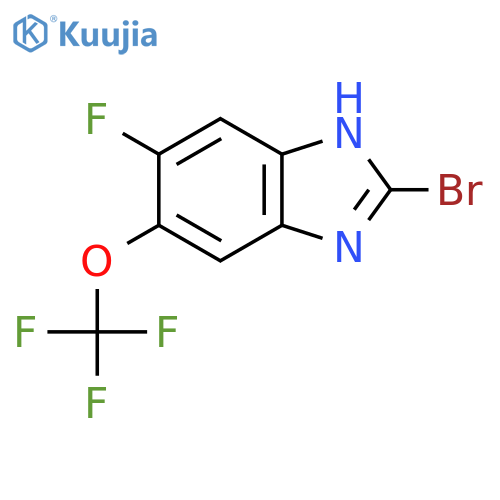

Cas no 1804187-68-5 (2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole)

1804187-68-5 structure

商品名:2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole

CAS番号:1804187-68-5

MF:C8H3BrF4N2O

メガワット:299.019834756851

CID:4824442

2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole

-

- インチ: 1S/C8H3BrF4N2O/c9-7-14-4-1-3(10)6(2-5(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)

- InChIKey: BXBVDTNPUYIRRS-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC2C=C(C(=CC=2N1)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 265

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 37.9

2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061006464-250mg |

2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole |

1804187-68-5 | 98% | 250mg |

$865.84 | 2022-04-02 | |

| Alichem | A061006464-1g |

2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole |

1804187-68-5 | 98% | 1g |

$1,924.94 | 2022-04-02 | |

| Alichem | A061006464-500mg |

2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole |

1804187-68-5 | 98% | 500mg |

$1,282.82 | 2022-04-02 |

2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

1804187-68-5 (2-Bromo-5-fluoro-6-trifluoromethoxy-1H-benzimidazole) 関連製品

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量